molecular formula C6H12O24S6 B1212203 (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate CAS No. 23330-83-8

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate

Cat. No.: B1212203
CAS No.: 23330-83-8
M. Wt: 660.5 g/mol
InChI Key: NBTMNFYXJYCQHQ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C₆H₁₂O₂₄S₆ and a molecular weight of 660.535 g/mol . It is known for its high density of 2.63 g/cm³ . The compound is notable for its extensive sulfation, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate typically involves the sulfation of inositol. The process begins with the reaction of inositol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups on the inositol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is used as a reagent for the synthesis of highly sulfated compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology

In biological research, this compound is used to study the effects of sulfation on cellular processes. It is particularly useful in the investigation of sulfated glycosaminoglycans and their role in cell signaling and adhesion .

Medicine

Its high sulfation density allows it to interact with various biological molecules, making it a candidate for targeted drug delivery .

Industry

Industrially, this compound is used in the production of sulfated surfactants and detergents. Its high sulfation level imparts excellent surface-active properties, making it useful in various cleaning and emulsifying applications .

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate involves its interaction with biological molecules through its sulfate groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound can also influence cell signaling pathways by mimicking the effects of naturally occurring sulfated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is unique due to its high degree of sulfation, which imparts distinct chemical and biological properties. Unlike other sulfated compounds, it has a well-defined structure and high stability, making it suitable for various applications in research and industry .

Properties

CAS No.

23330-83-8

Molecular Formula

C6H12O24S6

Molecular Weight

660.5 g/mol

IUPAC Name

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate

InChI

InChI=1S/C6H12O24S6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

NBTMNFYXJYCQHQ-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Related CAS

70701-62-1 (hexa-hydrochloride salt)

Synonyms

inositol hexasulfate
inositol hexasulfate, hexapotassium salt
inositol hexasulfate, hexasodium salt
inositol hexasulfate, sodium salt
inositol hexasulfate, sodium-aluminum salt
inositol hexkissulfate
myoinositol hexakissulfate
myoinositol hexasulfate

Origin of Product

United States

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